molecular formula C10H12N2 B8753520 (6-methyl-1H-indol-3-yl)methanamine

(6-methyl-1H-indol-3-yl)methanamine

Cat. No.: B8753520
M. Wt: 160.22 g/mol
InChI Key: FABSJUZQUYUZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-methyl-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, specifically, features a methyl group at the 6th position and a methanamine group at the 3rd position of the indole ring, making it a unique and valuable molecule in scientific research.

Chemical Reactions Analysis

(6-methyl-1H-indol-3-yl)methanamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid for oxidation and palladium catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-methyl-1H-indol-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-methyl-1H-indol-3-yl)methanamine involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

(6-methyl-1H-indol-3-yl)methanamine can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: Known for its anti-cancer properties.

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(6-methyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C10H12N2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,12H,5,11H2,1H3

InChI Key

FABSJUZQUYUZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 6-methyl-1H-indole-3-carbaldehyde oxime (0.66 g) and NiCl2.6H2O (0.97 g) in methanol (60 ml) was added at 22° C. sodium borohydride (3.04 g) in portions. The suspension was filtered and the filtrate evaporated. The residue was partitioned between aqueous NH3 (1%) and ethyl acetate, the organic layer was dried and evaporated to the give crude C-(6-methyl-1H-indol-3-yl)-methylamine as a yellow semi solid (0.68 g).
Name
6-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.66 g
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 6-methyl-1H-indole-3-carbaldehyde oxime (0.66 g) and NiCl2.6 H2O (0.97 g) in methanol (60 ml) was added at 22° C. sodium borohydride (3.04 g) in portions. The suspension was filtered and the filtrate evaporated. The residue was partitioned between aqueous NH3 (1%) and ethyl acetate, the organic layer was dried and evaporated to the give the crude title compound as a yellow semi solid (0.68 g).
Name
6-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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